molecular formula C21H20O12 B1677591 Myricetrin CAS No. 17912-87-7

Myricetrin

Cat. No. B1677591
CAS RN: 17912-87-7
M. Wt: 464.4 g/mol
InChI Key: DCYOADKBABEMIQ-OWMUPTOHSA-N
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Description

Synthesis Analysis

Chemical synthesis of myricetin can form myricetin as the final product by steps such as hydrolysis, demethylation, methylation using other constituents . An optimized acid hydrolysis of myricetin-3-O-rhamnoside has been reported to yield myricetin .


Molecular Structure Analysis

Myricetin has two aromatic rings A and B in its structure that are combined by a three-carbon chain forming a cyclic ring C . The presence of more hydroxyl groups is one of the reasons for myricetin being a potent antioxidant .


Chemical Reactions Analysis

Myricetin exhibits its therapeutic potential by targeting and modulating the expression of various molecular targets involved in inflammation, cell proliferation, apoptosis, angiogenesis, invasion, and metastasis . It deters tumor progression by inducing apoptosis via both intrinsic and extrinsic pathways, activating/inactivating several signaling pathways, and reactivating various tumor suppressor genes .


Physical And Chemical Properties Analysis

Myricetin is a solid form, appears yellow in color, has a molecular weight of about 318.23 g/mol and has six hydrogen bond donors . It is stable at low pH (pH 1–3) and soluble in weakly acidic buffer or polar organic solvents .

Scientific Research Applications

Glycemia and Glycogen Metabolism

Myricetrin has been found to reduce hyperglycemia and normalize hypertriglyceridemia in diabetic rats by affecting glycogen metabolism. It increased hepatic glycogen and glucose-6-phosphate content and influenced the activity of glycogen synthase and phosphorylase a, indicating its therapeutic potential in diabetes without serious hepatotoxicity (Ong & Khoo, 2000).

Analgesic Activity

Research on Myrica rubra Sieb. et Zucc. leaves, which contain myricetrin, demonstrated significant analgesic effects in vivo, indicating its potential as a natural pain reliever. This effect is related to peripheral analgesia, but not the opioid system, suggesting myricetrin may act as a COX-1 inhibitor with anti-platelet activity (Tong et al., 2009).

Obesity and Metabolic Disorders

Myricetrin has shown effectiveness in treating obesity and obesity-related metabolic disorders by alleviating hepatic steatosis in mice fed a high-fat diet. It modulated gene expression profiles and activated pathways like the PPAR signaling pathway and peroxisome, indicating its role in improving metabolic health (Xia et al., 2016).

Broad Therapeutic Effects

A comprehensive review on myricetrin highlighted its therapeutic effect on various diseases, including tumors, inflammatory diseases, diabetes, and even potential against COVID-19. It regulates several molecular mechanisms, underscoring its wide-ranging health benefits and research potential (Song et al., 2020).

Cancer Prevention

Myricetrin's multifaceted biological action against tumor heterogeneity makes it a promising anticancer agent. It has shown the capability to target and modulate expression of molecules involved in cell proliferation, apoptosis, angiogenesis, invasion, and metastasis, providing a broad spectrum of action against cancer (Afroze et al., 2020).

Safety And Hazards

Myricetin may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to ensure adequate ventilation and use personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and suitable respirator when handling myricetin .

properties

IUPAC Name

5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-18,21-27,29-30H,1H3/t6-,14-,17+,18+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYOADKBABEMIQ-OWMUPTOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170771
Record name Myricitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder or mass, Slight bayberry aroma
Record name Myricitrin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2180/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble, Slightly Soluble (in ethanol)
Record name Myricitrin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2180/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Myricitrin

CAS RN

17912-87-7
Record name Myricitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17912-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myricitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017912877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myricitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.036
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRICITRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z0ZO61WPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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